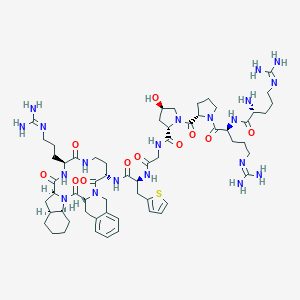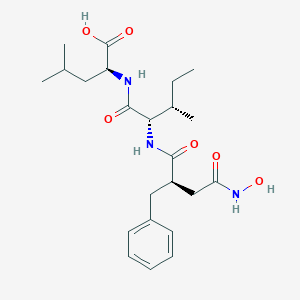
H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1)
Übersicht
Beschreibung
MEN 11270 is a novel selective constrained peptide antagonist with high affinity for the human B2 kinin receptor. It is a cyclic decapeptide with the chemical structure H-D-Arg-Arg-Pro-Hyp-Gly-Thi-c(Dab-Dtic-Oic-Arg)c(7γ-10α) . This compound is known for its potency and selectivity, which are comparable to those of the linear peptide antagonist Icatibant .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von MEN 11270 erfolgt durch die Assemblierung seiner Peptidsequenz mittels Festphasen-Peptidsynthese (SPPS). Der Prozess umfasst die Kupplung von Aminosäuren in einer bestimmten Sequenz, gefolgt von der Cyclisierung zur Bildung der konformen Struktur . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) in wasserfreiem Dimethylformamid (DMF) .
Industrielle Herstellungsverfahren: Die industrielle Produktion von MEN 11270 würde wahrscheinlich ähnlichen Synthesewegen wie die Laborsynthese folgen, jedoch in größerem Maßstab. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit sicherzustellen, sowie die Implementierung von Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC), um das Endprodukt zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: MEN 11270 unterliegt während seiner Synthese hauptsächlich Peptidbindungsbildungs- und Cyclisierungsreaktionen . Es ist relativ stabil und unterliegt unter normalen Bedingungen keiner Oxidation, Reduktion oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen:
Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), Hydroxybenzotriazol (HOBt)
Lösungsmittel: Wasserfreies Dimethylformamid (DMF)
Cyclisierungsbedingungen: Typischerweise beinhaltet dies die Verwendung eines Cyclisierungsreagenzes wie Benzotriazol-1-yloxytris(dimethylamino)phosphoniumhexafluorophosphat (BOP) in DMF.
Hauptprodukte: Das Hauptprodukt der Synthese ist das zyklische Dekapeptid MEN 11270 mit hoher Reinheit, die durch Reinigungstechniken erreicht wird .
Wissenschaftliche Forschungsanwendungen
MEN 11270 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin . Einige seiner bemerkenswerten Anwendungen sind:
Pharmakologische Studien: Wird als Werkzeug verwendet, um den B2-Kinin-Rezeptor und seine Rolle in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen.
Arzneimittelentwicklung: Wird wegen seiner potenziellen therapeutischen Anwendungen bei Erkrankungen untersucht, die das Kinin-Kallikrein-System betreffen, wie z. B. Entzündungen und Schmerzen.
Biologische Forschung: Wird in Studien eingesetzt, um die Mechanismen von Rezeptor-Ligand-Wechselwirkungen und Signaltransduktionswegen zu verstehen.
5. Wirkmechanismus
MEN 11270 übt seine Wirkungen aus, indem es mit hoher Affinität an den B2-Kinin-Rezeptor bindet und so die Wirkung von Bradykinin blockiert . Dieser kompetitive Antagonismus verhindert, dass der Rezeptor seine gewohnten physiologischen Reaktionen vermittelt, wie z. B. Vasodilatation und Bronchokonstriktion . Die beteiligten molekularen Ziele umfassen den B2-Kinin-Rezeptor, und die beeinflussten Signalwege sind diejenigen, die mit dem Kinin-Kallikrein-System zusammenhängen .
Ähnliche Verbindungen:
Icatibant: Ein linearer Peptid-Antagonist des B2-Kinin-Rezeptors mit ähnlicher Wirksamkeit und Selektivität.
B9430: Ein weiterer Peptid-Antagonist mit hoher Affinität für den B2-Kinin-Rezeptor.
FR173657: Ein nicht-peptidischer Antagonist mit geringerer Affinität im Vergleich zu MEN 11270.
Einzigartigkeit von MEN 11270: MEN 11270 ist einzigartig aufgrund seiner konformen zyklischen Struktur, die eine hohe Affinität für den B2-Kinin-Rezeptor bewahrt und gleichzeitig eine erhöhte Stabilität gegenüber enzymatischem Abbau bietet . Diese strukturelle Besonderheit unterscheidet es von linearen Peptid-Antagonisten wie Icatibant .
Wirkmechanismus
MEN 11270 exerts its effects by binding with high affinity to the B2 kinin receptor, thereby blocking the action of bradykinin . This competitive antagonism prevents the receptor from mediating its usual physiological responses, such as vasodilation and bronchoconstriction . The molecular targets involved include the B2 kinin receptor, and the pathways affected are those related to the kinin-kallikrein system .
Vergleich Mit ähnlichen Verbindungen
Icatibant: A linear peptide antagonist of the B2 kinin receptor with similar potency and selectivity.
B9430: Another peptide antagonist with high affinity for the B2 kinin receptor.
FR173657: A non-peptide antagonist with lower affinity compared to MEN 11270.
Uniqueness of MEN 11270: MEN 11270 is unique due to its constrained cyclic structure, which preserves a high affinity for the B2 kinin receptor while providing increased stability against enzymatic degradation . This structural feature distinguishes it from linear peptide antagonists like Icatibant .
Eigenschaften
CAS-Nummer |
235082-52-7 |
|---|---|
Molekularformel |
C60H90N20O11S |
Molekulargewicht |
1299.6 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[[(1R,11S,14S,19S)-14-[3-(diaminomethylideneamino)propyl]-2,12,15,20-tetraoxo-3,13,16,21-tetrazapentacyclo[19.8.0.03,11.04,9.023,28]nonacosa-23,25,27-trien-19-yl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H90N20O11S/c61-38(14-5-20-69-58(62)63)49(83)75-40(16-7-22-71-60(66)67)54(88)77-24-8-18-44(77)56(90)79-32-36(81)28-45(79)52(86)72-30-48(82)73-42(29-37-13-9-25-92-37)51(85)76-41-19-23-68-50(84)39(15-6-21-70-59(64)65)74-53(87)46-27-34-11-3-4-17-43(34)80(46)57(91)47-26-33-10-1-2-12-35(33)31-78(47)55(41)89/h1-2,9-10,12-13,25,34,36,38-47,81H,3-8,11,14-24,26-32,61H2,(H,68,84)(H,72,86)(H,73,82)(H,74,87)(H,75,83)(H,76,85)(H4,62,63,69)(H4,64,65,70)(H4,66,67,71)/t34?,36-,38-,39+,40+,41+,42-,43?,44+,45+,46+,47-/m1/s1 |
InChI-Schlüssel |
LPLBKEKLEUYDEJ-UUHVOKIZSA-N |
SMILES |
C1CCC2C(C1)CC3N2C(=O)C4CC5=CC=CC=C5CN4C(=O)C(CCNC(=O)C(NC3=O)CCCN=C(N)N)NC(=O)C(CC6=CC=CS6)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
Isomerische SMILES |
C1CCC2C(C1)C[C@@H]3N2C(=O)[C@H]4CC5=CC=CC=C5CN4C(=O)[C@H](CCNC(=O)[C@@H](NC3=O)CCCN=C(N)N)NC(=O)[C@@H](CC6=CC=CS6)NC(=O)CNC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O |
Kanonische SMILES |
C1CCC2C(C1)CC3N2C(=O)C4CC5=CC=CC=C5CN4C(=O)C(CCNC(=O)C(NC3=O)CCCN=C(N)N)NC(=O)C(CC6=CC=CS6)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
Aussehen |
White lyophilised solid |
Siedepunkt |
N/A |
melting_point |
N/A |
Sequenz |
RRPXGXXXXR(Modifications: Arg-1 = D-Arg, X-1 = Hyp, X-2 = Thi, X-3 = Dab, X-4 = D-Tic, X-5 = Oic, cyclized 7γ - 10α) |
Lagerung |
-20°C |
Synonyme |
(2S,4R,Z)-1-((S)-1-((S)-2-((Z)-((R)-2-amino-5-guanidino-1-hydroxypentylidene)amino)-5-guanidinopentanoyl)pyrrolidine-2-carbonyl)-N-((Z)-2-(((2S,Z)-1-(((5S,8Z,10S,11Z,12aS,19aR)-10-(3-guanidinopropyl)-9,12-dihydroxy-4,19-dioxo-2,4,5,6,7,10,12a,13,13a,14,15 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















